N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Overview
Description
The compound “N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide” is a dual p38α MAPK/PDE-4 inhibitor with activity against TNFα-Related Diseases . It has been evaluated in in vitro experiments as well as in ex vivo and in vivo preclinical studies .
Scientific Research Applications
Antioxidant and Anticancer Activity
The compound has shown notable antioxidant and anticancer activities. Novel derivatives, related structurally, have been synthesized, exhibiting higher antioxidant activity compared to well-known antioxidants like ascorbic acid. These derivatives have also demonstrated cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting potential for further investigation in cancer therapy (Tumosienė et al., 2020).
Antibacterial Evaluation
Another research avenue explores the compound's antibacterial properties. A related novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized and exhibited activity against bacterial strains. The study's focus on the compound's structure, along with Raman analysis, crystal structure, and Hirshfeld Surface analysis, contributes to understanding its potential antibacterial applications (Geesi et al., 2020).
Imaging Applications
The compound's derivatives have also been applied in imaging studies. For instance, synthesis of [11C]gefitinib, which inhibits the epidermal growth factor receptor tyrosine kinase, utilized a derivative for positron emission tomography (PET) imaging. This research highlights the compound's relevance in developing diagnostic tools for diseases such as cancer (Holt et al., 2006).
Synthesis and Biological Properties
Further exploration into the compound's synthesis and biological properties revealed activities against various biological targets. Studies on derivatives have shown a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition, underscoring the compound's versatility in drug discovery and therapeutic applications (Markosyan et al., 2008).
Mechanism of Action
This compound acts as a dual p38α MAPK/PDE-4 inhibitor, which means it inhibits the activity of both p38α MAPK and PDE-4 . These enzymes are involved in inflammatory responses, and inhibiting them can help reduce inflammation. This compound has been shown to suppress the release of tumor necrosis factor alpha (TNFα), a key mediator of inflammation .
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAMHHWJPUYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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